N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzofuran ring fused with a pyrazole ring, which is further substituted with a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target theColony Stimulating Factor-1 Receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their targets by forming strong hydrogen bonds with the amino acid residues of the target enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase . This interference can lead to the death of the pathogen, as it disrupts the production of vital energy in the form of ATP .
Result of Action
Related compounds have shown promising antifungal activities , suggesting that this compound may also have potential applications in treating fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound.
Coupling of Benzofuran and Pyrazole Rings: The benzofuran and pyrazole rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)methylcyclopropanamine dihydrochloride
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-16-8-10(7-14-16)15-13(17)12-6-9-4-2-3-5-11(9)18-12/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBLKCCTQXZOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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